5-Ethyl-2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine
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Overview
Description
“5-Ethyl-2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine” is a chemical compound. It’s a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Scientific Research Applications
Structural Insights and Supramolecular Aggregation
The structure and hydrogen-bonding patterns of pyrimidine derivatives have been extensively studied, providing insights into their potential applications in scientific research. One study highlights the nonplanar conformations and hydrogen-bonded chains formed by highly substituted pyrimidine rings, illustrating the compound's ability to participate in complex molecular assemblies (Jorge Trilleras et al., 2008). This structural adaptability suggests potential uses in materials science and molecular engineering.
Antiviral Activity
Pyrimidine derivatives have shown varied antiviral activities. For instance, certain 5-substituted 2,4-diaminopyrimidine derivatives exhibit marked inhibition against retrovirus replication in cell culture, pointing to their potential as antiretroviral agents (D. Hocková et al., 2003). These findings could pave the way for the development of new therapies targeting various viral infections.
Nonlinear Optical Properties
The exploration of thiopyrimidine derivatives has provided valuable data on their nonlinear optical (NLO) properties, making them candidates for optoelectronic applications. A study focusing on the structural parameters and electronic properties of these derivatives has found significant NLO character, suggesting their suitability for high-tech optoelectronic devices (A. Hussain et al., 2020).
Synthesis of Novel Compounds
The synthesis of novel compounds, such as pyridopyrimidines and oxazinones, highlights the versatility of pyrimidine derivatives in medicinal chemistry. These compounds exhibit antimicrobial activities, providing a foundation for the development of new antibiotics and antifungal agents (A. Hossan et al., 2012).
Anticancer Activity
Pyrimidine derivatives have also been synthesized for their potential anticancer properties. For example, novel pyrimidinone and oxazinone derivatives fused with thiophene rings have been developed, demonstrating significant activity against cancer cell lines. These findings underscore the potential of pyrimidine derivatives in cancer research and therapy (Marcin Stolarczyk et al., 2018).
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities and have been employed in the design of privileged structures in medicinal chemistry .
Mode of Action
Pyrimidine derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrimidine derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Pyrimidine derivatives are known to have diverse biological and pharmaceutical activities .
Properties
IUPAC Name |
4-[[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]methoxy]-6-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-3-14-9-18-17(19-10-14)22-6-4-15(5-7-22)11-23-16-8-13(2)20-12-21-16/h8-10,12,15H,3-7,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZALWEXWCNTALQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCC(CC2)COC3=NC=NC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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